N-(4-METHYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Overview
Description
N-(4-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 4-(4-morpholinylmethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of novel materials with specific properties.
Biology
In biological research, this compound may be used to study enzyme inhibition and protein interactions. Its structural features make it a potential candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, N-(4-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea can be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties can contribute to the development of advanced materials with specific applications.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-N’-phenylurea
- N-(4-methylphenyl)-N’-[4-(dimethylamino)phenyl]urea
- N-(4-methylphenyl)-N’-[4-(piperidinylmethyl)phenyl]urea
Uniqueness
N-(4-methylphenyl)-N’-[4-(4-morpholinylmethyl)phenyl]urea is unique due to the presence of the morpholinylmethyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-2-6-17(7-3-15)20-19(23)21-18-8-4-16(5-9-18)14-22-10-12-24-13-11-22/h2-9H,10-14H2,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUGRPNIXSEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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